![molecular formula C15H7ClF3N5OS B2695504 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303150-41-6](/img/structure/B2695504.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound that combines elements of pyridine, triazolopyrimidine, and furan
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through multi-step reactions involving:
Starting materials: : Typically involving chlorinated pyridine and furan derivatives.
Reaction intermediates: : Formed through nucleophilic substitution and cyclization reactions.
Conditions: : Utilizing solvents like DMF, catalysts like palladium, and maintaining specific temperatures and pH levels to facilitate each step of the synthesis.
Industrial Production Methods:
On an industrial scale, production may involve:
Bulk synthesis: : Using large-scale reactors and automated processes to ensure consistency and purity.
Purification: : Employing techniques such as recrystallization and chromatography to isolate the desired compound.
Quality control: : Rigorous testing to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: : Potentially transforming the sulfanyl group to sulfoxides or sulfones.
Reduction: : Reducing agents might convert certain functional groups within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Like lithium aluminum hydride (LiAlH4).
Catalysts: : Palladium, platinum, or nickel catalysts for facilitating hydrogenation reactions.
Major Products:
The reactions yield various derivatives, potentially altering the compound's pharmacological properties or enhancing its reactivity for further applications.
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has extensive applications in research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anticancer activities.
Medicine: : Explored for its therapeutic potential, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Applied in materials science, potentially contributing to the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular targets: : Interaction with specific enzymes, receptors, or proteins within biological systems.
Pathways: : Modulating signaling pathways or biochemical processes, leading to the desired therapeutic or bioactive outcomes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to:
Structural differences: : Variations in functional groups or molecular geometry.
Activity profiles: : Different bioactivity or reactivity under specific conditions.
Similar compounds: : Compounds like 2-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, which share similar backbones but differ in halogen or heterocyclic substitutions.
Hope you find this in-depth look at this compound enlightening!
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N5OS/c16-9-6-8(15(17,18)19)7-21-12(9)26-14-22-13-20-4-3-10(24(13)23-14)11-2-1-5-25-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCTAQSHVPDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
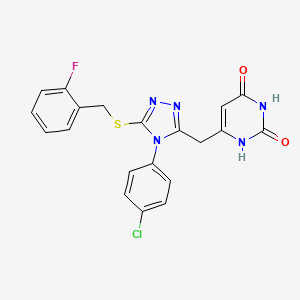

![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)
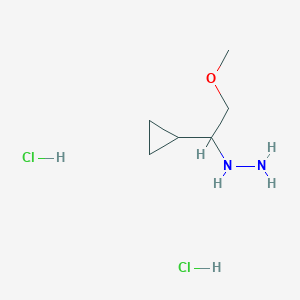
![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)
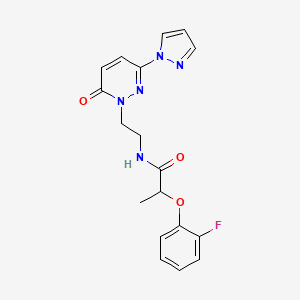
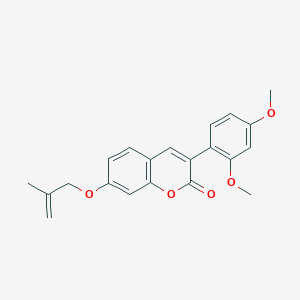

![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
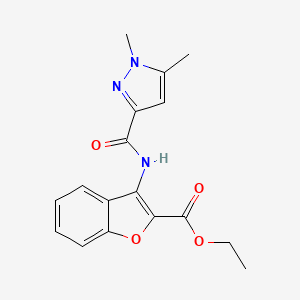

![3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2695444.png)
